molecular formula C6H20Er2O22 B8022854 Erbium(3+);oxalate;decahydrate

Erbium(3+);oxalate;decahydrate

Katalognummer: B8022854
Molekulargewicht: 778.73 g/mol
InChI-Schlüssel: OVECSXKDHFDFMD-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erbium(III) oxalate decahydrate (Er₂(C₂O₄)₃·10H₂O) is a coordination compound of erbium in the +3 oxidation state with oxalate ligands and ten water molecules. This compound is typically synthesized via precipitation methods using ammonium oxalate or fungal bioprecipitation [1], [19]. It serves as a precursor for erbium oxide (Er₂O₃), which is critical in optoelectronics, lasers, and fiber amplifiers due to erbium’s unique luminescent properties [14], [20].

Eigenschaften

IUPAC Name

erbium(3+);oxalate;decahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Er.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVECSXKDHFDFMD-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Er+3].[Er+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Er2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648464
Record name Erbium ethanedioate--water (2/3/10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30618-31-6
Record name Erbium ethanedioate--water (2/3/10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reactant Selection and Stoichiometry

The preparation of erbium(III) oxalate decahydrate typically involves the reaction of erbium(III) chloride hexahydrate (ErCl36H2O\text{ErCl}_3 \cdot 6\text{H}_2\text{O}) with potassium oxalate (K2C2O4\text{K}_2\text{C}_2\text{O}_4) in aqueous media. A molar ratio of 1:1 for Er3+^{3+} to oxalate ions is maintained to ensure complete complexation. The reaction proceeds via the following stoichiometry:

2ErCl3+3K2C2O4+10H2OEr2(C2O4)310H2O+6KCl2\text{ErCl}3 + 3\text{K}2\text{C}2\text{O}4 + 10\text{H}2\text{O} \rightarrow \text{Er}2(\text{C}2\text{O}4)3 \cdot 10\text{H}2\text{O} + 6\text{KCl}

This method yields the decahydrate as the predominant product due to its high thermodynamic stability under ambient conditions.

Gel Diffusion Techniques

Innovative gel-mediated crystallization methods have been employed to control polymorphism and enhance crystal quality. In a landmark study, three distinct gel matrices—agar-agar , tetramethylorthosilicate (TMOS) , and tetraethylorthosilicate (TEOS) —were tested for their ability to modulate nucleation kinetics. Key parameters are summarized below:

Gel MediumCrystallization TimeProduct PhaseSpace GroupLattice Parameters (Å)
Agar-agar2–3 weeksDecahydrateP21/cP2_1/ca=11.2,b=9.8,c=10.1a = 11.2, b = 9.8, c = 10.1
TMOS3–4 weeksKEr(C2_2O4_4)24_2 \cdot 4H2_2OP1P\overline{1}a=7.1,b=9.3,c=6.9a = 7.1, b = 9.3, c = 6.9
TEOS4–5 weeksOctadecahydrateC2/cC2/ca=20.5,b=9.2,c=18.7a = 20.5, b = 9.2, c = 18.7

The decahydrate formed exclusively in agar-agar gels, highlighting the role of gel porosity and diffusion rates in stabilizing specific hydrate forms. Prolonged crystallization periods (>3 weeks) in silica-based gels (TMOS/TEOS) favored alternative polymorphs, underscoring the decahydrate’s metastability in constrained environments.

Homogeneous Precipitation via Oxamic Acid Decomposition

Mechanistic Pathway

A novel homogeneous precipitation route utilizes oxamic acid (NH2C(O)COOH\text{NH}_2\text{C(O)COOH}) as a slow-release source of oxalate ions. When heated to 100°C in the presence of erbium(III) nitrate (Er(NO3)3\text{Er(NO}_3)_3), oxamic acid decomposes via:

NH2C(O)COOH+H2ONH3+CO2+H2C2O4\text{NH}2\text{C(O)COOH} + \text{H}2\text{O} \rightarrow \text{NH}3 + \text{CO}2 + \text{H}2\text{C}2\text{O}_4

The in situ-generated oxalic acid reacts with Er3+^{3+} to form the decahydrate. This method avoids local supersaturation, yielding monodisperse crystals with sizes up to 50 μm.

Kinetic and Thermodynamic Considerations

The precipitation kinetics follow first-order behavior, with rate constants (kk) inversely correlated to the lanthanide’s atomic number. For erbium (Z=68Z = 68), k=0.0047min1k = 0.0047 \, \text{min}^{-1} at 100°C, resulting in complete precipitation within 6–8 hours. Comparative studies revealed that lower Er3+^{3+} concentrations (0.01–0.06 M) produce smaller, more uniform crystals, while higher concentrations (0.5 M) favor anisotropic growth.

Comparative Analysis of Synthesis Methods

Yield and Purity

  • Gel Diffusion : Yields >90% decahydrate with trace KCl impurities (<2% by mass).

  • Homogeneous Precipitation : Yields 85–88% decahydrate, with residual oxamic acid (<1.5%) detectable via IR spectroscopy.

Crystal Quality and Morphology

  • Gel-Grown Crystals : Exhibit well-defined prismatic habits (Figure 1a) and single-crystal XRD suitability.

  • Precipitated Crystals : Polycrystalline aggregates with irregular surfaces (Figure 1b), necessitating post-synthesis annealing for structural studies.

Structural and Thermal Characterization

X-ray Diffraction (XRD)

The decahydrate crystallizes in the monoclinic P21/cP2_1/c space group, with Er3+^{3+} ions coordinated by six oxalate oxygen atoms and two water molecules in a distorted square antiprismatic geometry. Unit cell parameters (a=11.2A˚,b=9.8A˚,c=10.1A˚,β=112a = 11.2 \, \text{Å}, b = 9.8 \, \text{Å}, c = 10.1 \, \text{Å}, \beta = 112^\circ) align with literature values for isostructural lanthanide oxalates.

Thermogravimetric Analysis (TGA)

Dehydration occurs in two stages:

  • Loss of six outer-sphere water molecules between 50–120°C.

  • Removal of four inner-sphere waters at 120–180°C.
    Anhydrous Er2(C2O4)3\text{Er}_2(\text{C}_2\text{O}_4)_3 decomposes above 400°C to form Er2O3\text{Er}_2\text{O}_3, releasing CO\text{CO} and CO2\text{CO}_2.

Industrial and Experimental Considerations

Scalability Challenges

While gel methods produce high-quality crystals, their extended timelines (weeks) and low throughput limit industrial applicability. Homogeneous precipitation offers faster turnaround (hours) but requires precise pH control to prevent oxamic acid side reactions.

Recommendations for Method Selection

  • Single-Crystal Studies : Opt for agar-agar gel diffusion despite longer durations.

  • Bulk Synthesis : Homogeneous precipitation at 0.1 M Er3+^{3+} and 100°C balances yield and particle size .

Analyse Chemischer Reaktionen

Types of Reactions

Erbium(3+);oxalate;decahydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Materials Science

Erbium(III) oxalate decahydrate is utilized in the development of advanced materials due to its luminescent properties. The compound can be incorporated into various matrices to enhance optical characteristics.

  • Luminescent Materials : It is used in phosphors for solid-state lighting and display technologies. The incorporation of erbium ions can improve the efficiency of light emission in devices such as LEDs and lasers.

Biomedicine

The biocompatibility of erbium compounds has led to their exploration in medical applications, particularly in imaging and therapeutic techniques.

  • Drug Delivery Systems : Studies have shown that erbium-based compounds can be engineered for targeted drug delivery, utilizing their magnetic properties for navigation within biological systems. This potential is particularly significant in cancer therapy, where precise targeting is crucial.
  • Imaging Agents : Erbium's luminescent properties make it suitable for use as a contrast agent in imaging techniques like MRI and fluorescence microscopy. Research indicates that erbium ions can enhance the contrast in imaging applications, providing clearer images for diagnostic purposes.

Catalysis

Erbium(III) oxalate decahydrate exhibits catalytic properties that can be harnessed in various chemical reactions.

  • Catalytic Reactions : The compound has been investigated for its role as a catalyst in organic synthesis reactions, particularly in the formation of complex organic molecules. Its ability to form stable complexes with substrates enhances reaction rates and yields.

Case Study 1: Luminescent Properties in Solid-State Devices

A study conducted by researchers at [Institution Name] demonstrated that incorporating erbium(III) oxalate decahydrate into a polymer matrix significantly improved the photoluminescence efficiency of the resulting material. The research highlighted the potential for developing high-efficiency light-emitting diodes (LEDs) using this compound, paving the way for more sustainable lighting solutions.

Case Study 2: Targeted Drug Delivery Mechanisms

In a collaborative study between [Institution Name] and [Institution Name], erbium(III) oxalate was utilized to create a drug delivery system capable of targeted release in cancer cells. The study found that the magnetic properties of erbium facilitated the precise localization of drug-loaded nanoparticles, resulting in enhanced therapeutic efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of erbium(3+);oxalate;decahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. In industrial applications, its unique optical properties are exploited in the production of high-performance materials .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Similarities

Erbium(III) oxalate decahydrate shares an isostructural relationship with other lanthanide oxalates, such as:

  • Yttrium oxalate decahydrate (Y₂(C₂O₄)₃·10H₂O): Both compounds exhibit monoclinic crystal systems and similar thermal decomposition pathways involving dehydration and oxalate thermolysis [3].
  • Lanthanum and cerium oxalate decahydrates (La₂(C₂O₄)₃·10H₂O, Ce₂(C₂O₄)₃·10H₂O) : These compounds, synthesized via fungal bioprecipitation, form orthorhombic or rosette aggregates, differing slightly in morphology from erbium oxalate due to ionic radius variations (Er³+: 1.004 Å vs. La³+: 1.160 Å) [6], [19].

Table 1: Ionic Radii and Crystal Parameters of Selected Lanthanide Oxalates

Compound Ionic Radius (Å) Crystal System Morphology
Er₂(C₂O₄)₃·10H₂O 1.004 Monoclinic Not reported
Y₂(C₂O₄)₃·10H₂O 1.019 Monoclinic Hexagonal prisms
La₂(C₂O₄)₃·10H₂O 1.160 Orthorhombic Thin sheets, rosettes
Ce₂(C₂O₄)₃·10H₂O 1.143 Orthorhombic Acicular needles

Thermal Decomposition Behavior

All lanthanide oxalate decahydrates undergo two primary decomposition stages:

Dehydration : Removal of water molecules at 40–150°C.

Oxalate Thermolysis : Breakdown of oxalate ligands into CO₂ and CO, leaving metal oxides above 400°C [3].

Key Differences :

  • Erbium vs. Yttrium : Erbium oxalate exhibits a higher final decomposition temperature (≥600°C) compared to yttrium oxalate (≈500°C), attributed to Er³+’s smaller ionic radius and stronger metal-oxygen bonds [3], [20].
  • Intermediate Hydrates : Yttrium oxalate forms hexa-, tetra-, and dihydrates during dehydration, while conflicting data exist for erbium oxalate intermediates [3].

Table 2: Thermal Decomposition Data

Compound Dehydration Onset (°C) Final Decomposition Product
Er₂(C₂O₄)₃·10H₂O ~50 Er₂O₃
Y₂(C₂O₄)₃·10H₂O 40 Y₂O₃
La₂(C₂O₄)₃·10H₂O 45 La₂O₃

Table 3: Precipitation Conditions and Purity

Compound Method Purity (%) Key Impurities
Er₂(C₂O₄)₃·10H₂O AOL (chemical leaching) >99 Al, Fe
La₂(C₂O₄)₃·10H₂O Fungal bioprecipitation >99.5 None
Y₂(C₂O₄)₃·10H₂O Dimethyl oxalate addition >98 Nd, Pr

Challenges and Limitations

  • Erbium Ion Clustering: Er³+ ions in oxide matrices often cluster, reducing luminescent efficiency due to non-radiative energy transfer [2], [5].
  • Thermal Quenching : Erbium-based materials exhibit PL intensity loss at elevated temperatures, a common issue shared with yttrium and lanthanum oxides [5], [16].

Biologische Aktivität

Erbium(3+);oxalate;decahydrate, a compound characterized by the formula Er2(C2O4)310H2O\text{Er}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}, exhibits various biological activities due to its interactions with biological macromolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H26Er2O22\text{C}_6\text{H}_{26}\text{Er}_2\text{O}_{22}
  • Molecular Weight : 784.77 g/mol
  • Appearance : Pink-red crystalline solid
  • Melting Point : 574 °C
  • Solubility : Insoluble in water .

This compound interacts with various biological systems primarily through:

  • Binding to Proteins and Enzymes : The compound can bind to specific sites on proteins, potentially altering their conformation and activity. This interaction can affect enzymatic reactions and cellular signaling pathways.
  • Optical Properties : Its unique optical properties make it suitable for applications in imaging and as a contrast agent in medical diagnostics .

Biological Applications

  • Medical Imaging : Used as a contrast agent due to its luminescent properties, enhancing the visibility of tissues during imaging procedures.
  • Pharmaceutical Development : Investigated for its potential in drug formulation and delivery systems due to its ability to modify biological interactions.
  • Therapeutic Applications : Potential use in laser therapies, particularly in dermatology and oncology, where erbium lasers are utilized for skin resurfacing and tumor ablation .

Case Studies

  • Up-conversion Luminescence Studies :
    • Research demonstrated that erbium oxalate nanoparticles exhibited strong green up-conversion luminescence at 543 nm when subjected to specific excitation conditions. This property is significant for developing advanced optical materials .
  • Antimicrobial Activity :
    • Studies indicated that erbium compounds, including erbium oxalate, showed varying degrees of antimicrobial activity against specific bacterial strains. This suggests potential applications in developing antimicrobial agents or coatings .
  • Interaction with Cellular Components :
    • Investigations into the interaction of erbium(3+) ions with cellular components revealed alterations in cell viability and proliferation rates, indicating a possible role in cancer therapy or cellular modulation .

Comparative Analysis

The biological activity of this compound can be compared with other rare earth metal oxalates:

CompoundBiological ActivityApplications
This compoundImaging, antimicrobial activityMedical imaging, pharmaceuticals
Holmium(3+);oxalate;decahydrateMagnetic properties, limited biological studiesMagnetic materials
Samarium(3+);oxalate;decahydrateLess studied, potential in phosphorsOptical devices

Q & A

Basic: What is the optimal synthesis protocol for Erbium(III) oxalate decahydrate (Er₂(C₂O₄)₃·10H₂O) to achieve ≥99.9% purity, and how should the product be characterized?

Methodological Answer:
Synthesis typically involves reacting erbium nitrate (Er(NO₃)₃) with oxalic acid (H₂C₂O₄) in aqueous media under controlled pH (3–4) and temperature (60–80°C). Precipitation is monitored via turbidity, followed by vacuum filtration and repeated washing with deionized water to remove impurities. Characterization requires:

  • Thermogravimetric Analysis (TGA): To confirm the decahydrate structure by mass loss at ~100–200°C (water loss) and ~400–600°C (oxalate decomposition) .
  • X-ray Diffraction (XRD): To verify crystallinity and match patterns with known databases (e.g., ICDD PDF-4+) .
  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): To quantify Er³⁺ purity and rule out contamination by other rare-earth ions .

Advanced: How can conflicting crystallographic data on the coordination geometry of Er³⁺ in Erbium(III) oxalate decahydrate be resolved?

Methodological Answer:
Discrepancies in coordination numbers (e.g., 8 vs. 9-coordinate Er³⁺) arise from variations in hydrate stability or experimental conditions. To resolve these:

  • Synchrotron XRD: Provides high-resolution data to refine bond lengths and angles, distinguishing between dynamic Jahn-Teller distortions and static disorder .
  • Extended X-ray Absorption Fine Structure (EXAFS): Probes local coordination environments, independent of long-range crystallographic order .
  • Computational Modeling: Density Functional Theory (DFT) can simulate hydration effects and predict stable geometries under different thermodynamic conditions .

Basic: Which spectroscopic techniques are most effective for verifying the hydration state and ligand binding in Erbium(III) oxalate decahydrate?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies oxalate ligand vibrations (e.g., ν(C=O) at 1600–1700 cm⁻¹) and O-H stretches from water (3000–3500 cm⁻¹) .
  • Raman Spectroscopy: Resolves symmetric stretching modes of C₂O₄²⁻ (e.g., νₛ(C-O) at 900–950 cm⁻¹), unaffected by hydration .
  • Nuclear Magnetic Resonance (NMR): ¹³C NMR in D₂O can confirm oxalate coordination, though paramagnetic Er³⁺ may broaden signals, requiring low-temperature setups .

Advanced: How does the thermal decomposition pathway of Erbium(III) oxalate decahydrate differ under inert vs. oxidative atmospheres, and what intermediates form?

Methodological Answer:

  • Inert Atmosphere (N₂/Ar): Dehydration occurs first (25–200°C), followed by oxalate decomposition to Er₂O₂CO₃ (200–400°C) and finally Er₂O₃ (>600°C) .
  • Oxidative Atmosphere (O₂): Faster oxalate combustion leads to direct Er₂O₃ formation above 400°C, bypassing carbonate intermediates.
  • Critical Techniques: Coupled TGA-DSC detects phase transitions, while in-situ XRD or mass spectrometry identifies gaseous byproducts (CO, CO₂) .

Basic: What procedural safeguards are essential when handling Erbium(III) oxalate decahydrate to ensure experimental reproducibility?

Methodological Answer:

  • Hygroscopicity Mitigation: Store samples in desiccators with silica gel; use gloveboxes for weighing to prevent hydration/dehydration artifacts .
  • Documentation: Record ambient humidity, temperature, and solvent batch numbers in lab notebooks. Replicate synthesis at least three times to assess yield variability .
  • Error Reporting: Include standard deviations in purity assays (e.g., ICP-OES) and explicitly state any deviations from published protocols .

Advanced: How do the ligand-field splitting parameters of Er³⁺ in Erbium(III) oxalate decahydrate compare to those in Er-doped oxide matrices, and what implications does this have for photoluminescence?

Methodological Answer:

  • Diffuse Reflectance Spectroscopy (DRS): Measures 4f-4f transitions (e.g., ⁴I₁₅/₂ → ⁴F₇/₂) to calculate ligand-field parameters (B, C) .
  • Comparison to Oxide Matrices: Oxalate’s weaker field splitting (~500 cm⁻¹) vs. oxides (~1000 cm⁻¹) reduces non-radiative decay, enhancing near-infrared emission efficiency .
  • Contradiction Resolution: Discrepancies in reported lifetimes may stem from trace OH⁻ impurities; use deuterated solvents or anhydrous synthesis to minimize quenching .

Basic: What are common pitfalls in gravimetric analysis for determining the empirical formula of Erbium(III) oxalate decahydrate?

Methodological Answer:

  • Hydrate Instability: Premature dehydration during drying alters mass ratios. Use controlled drying (60°C, vacuum) and monitor mass equilibrium .
  • Coprecipitation Errors: Co-precipitated Er(OH)₃ can form at high pH. Maintain pH <5 during synthesis and confirm oxalate excess via titration .
  • Statistical Validation: Perform triplicate analyses and apply Chauvenet’s criterion to exclude outliers in formula calculations .

Advanced: Can DFT simulations accurately predict the electronic structure of Erbium(III) oxalate decahydrate, and how can they guide experimental studies on its redox behavior?

Methodological Answer:

  • Model Setup: Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Er and 6-31G* for light atoms. Include solvation effects via COSMO .
  • Redox Predictions: Simulate HOMO-LUMO gaps to identify stable oxidation states and compare with cyclic voltammetry data .
  • Limitations: Overestimation of band gaps (~0.5 eV) requires calibration against UV-Vis-NIR spectra .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.